molecular formula C16H15BrN2O4S B2358574 (6-((4-Bromophenyl)sulfonyl)pyridin-3-yl)(morpholino)methanone CAS No. 1286699-44-2

(6-((4-Bromophenyl)sulfonyl)pyridin-3-yl)(morpholino)methanone

Cat. No.: B2358574
CAS No.: 1286699-44-2
M. Wt: 411.27
InChI Key: JWTBHHDEESBJRR-UHFFFAOYSA-N
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Description

(6-((4-Bromophenyl)sulfonyl)pyridin-3-yl)(morpholino)methanone is a complex organic compound that features a bromophenyl group, a sulfonyl group, a pyridinyl group, and a morpholino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-((4-Bromophenyl)sulfonyl)pyridin-3-yl)(morpholino)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Bromophenyl Sulfonyl Intermediate: This step involves the sulfonylation of 4-bromophenyl with a suitable sulfonyl chloride reagent under basic conditions.

    Pyridinyl Group Introduction: The bromophenyl sulfonyl intermediate is then reacted with a pyridine derivative to introduce the pyridinyl group.

    Morpholino Group Addition: Finally, the morpholino group is introduced through a nucleophilic substitution reaction, completing the synthesis of the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(6-((4-Bromophenyl)sulfonyl)pyridin-3-yl)(morpholino)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(6-((4-Bromophenyl)sulfonyl)pyridin-3-yl)(morpholino)methanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • **(4-Bromophenyl)sulfonyl)pyridin-3-yl)methanone
  • **(6-((4-Chlorophenyl)sulfonyl)pyridin-3-yl)(morpholino)methanone
  • **(6-((4-Methylphenyl)sulfonyl)pyridin-3-yl)(morpholino)methanone

Uniqueness

(6-((4-Bromophenyl)sulfonyl)pyridin-3-yl)(morpholino)methanone is unique due to the presence of the bromophenyl group, which can participate in specific interactions not possible with other halogens. The combination of the sulfonyl, pyridinyl, and morpholino groups also provides a unique set of chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

[6-(4-bromophenyl)sulfonylpyridin-3-yl]-morpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O4S/c17-13-2-4-14(5-3-13)24(21,22)15-6-1-12(11-18-15)16(20)19-7-9-23-10-8-19/h1-6,11H,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWTBHHDEESBJRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CN=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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